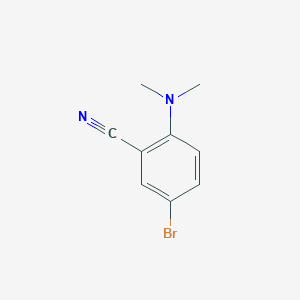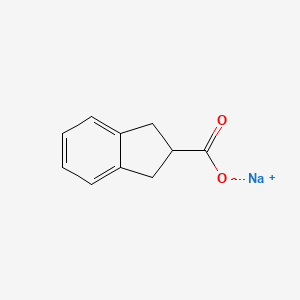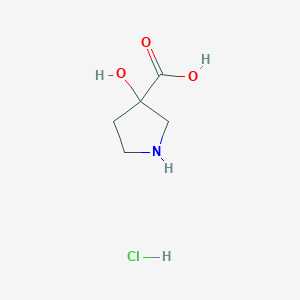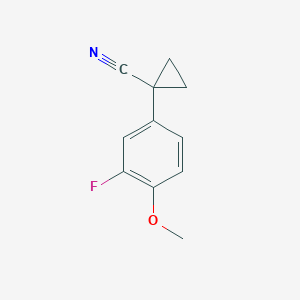
5-Bromo-2-(dimethylamino)benzonitrile
Vue d'ensemble
Description
5-Bromo-2-(dimethylamino)benzonitrile is a chemical compound with the IUPAC name 5-bromo-2-(dimethylamino)benzonitrile . It has a molecular weight of 225.09 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(dimethylamino)benzonitrile is 1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-(dimethylamino)benzonitrile has a molecular weight of 225.09 .Applications De Recherche Scientifique
-
Spectroscopic and Second Harmonic Generations Studies
- Field : Physics and Chemistry
- Application : The equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile (5B2MOBN) has been studied through quantum mechanical calculations aided by Density Functional Theory (DFT) .
- Method : Geometrical parameters (bond length, bond angle and dihedral angle) are predicted by using DFT levels employing HF/B3LYP methods with 6-311++G (2d,p) as basis set .
- Results : The FT-IR and FT-Raman spectra of the 5B2MOBN were recorded and analyzed by the same level of theory. Frequency doubling and Second Harmonic Generation (SHG) applications exist in the title molecule .
-
Synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications
- Field : Organic Electronics and Medicinal Chemistry
- Application : 2-Bromo-5-fluorobenzonitrile, a similar compound to 5-Bromo-2-(dimethylamino)benzonitrile, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) applications and Active Pharmaceutical Ingredients (APIs) in antitumor and anti-inflammatory applications .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of Platinum Complexes
- Field : Inorganic Chemistry
- Application : Benzonitrile is used in the synthesis of cis-Bis(benzonitrile)dichloroplatinum(II), a platinum complex .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of Palladium Complexes
- Field : Inorganic Chemistry
- Application : Benzonitrile is used in the synthesis of Bis(benzonitrile)palladium(II) chloride, a palladium complex .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Free Radical Bromination of Alkyl Benzenes
- Field : Organic Chemistry
- Application : Benzonitrile compounds can undergo free radical bromination at the benzylic position .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
Synthesis of Various Benzonitrile Derivatives
- Field : Organic Synthesis
- Application : Benzonitrile and its derivatives are used in the synthesis of various organic compounds, including 3-(Chloromethyl)benzonitrile, 4-(Methylthio)benzonitrile, Benzonitrile-d5, 4-[(Trimethylsilyl)ethynyl]benzonitrile, 4-(2-Iodoethynyl)benzonitrile, 4-(Bromomethyl)benzonitrile, 4-(Aminomethyl)benzonitrile hydrochloride, and 2-(Bromomethyl)benzonitrile .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Propriétés
IUPAC Name |
5-bromo-2-(dimethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIXBQJIMKVCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743087 | |
| Record name | 5-Bromo-2-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(dimethylamino)benzonitrile | |
CAS RN |
501086-59-5 | |
| Record name | 5-Bromo-2-(dimethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)


![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)




